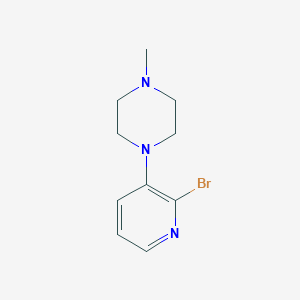
2-Iodo-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylphenol is an organoiodide of phenol, characterized by the presence of an iodine atom and a methyl group attached to the benzene ring of the phenol molecule. This compound is one of the many iodophenols, which are known for their diverse chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodo-6-methylphenol can be synthesized through electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of aryl halides, where the iodine atom is introduced to the aromatic ring under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic halogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-6-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated phenols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Iodo-6-methylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds and interact with various enzymes and proteins, while the iodine atom can participate in halogen bonding and other interactions . These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity by disrupting bacterial cell membranes .
Comparaison Avec Des Composés Similaires
2-Iodophenol: Similar structure but lacks the methyl group.
4-Iodo-2-methylphenol: Similar structure but with the iodine atom in a different position.
2,6-Diiodophenol: Contains two iodine atoms instead of one.
Uniqueness: 2-Iodo-6-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where these specific functional groups are required .
Propriétés
Numéro CAS |
24885-45-8 |
|---|---|
Formule moléculaire |
C7H7IO |
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H7IO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 |
Clé InChI |
GZZUGNNHSZONTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)





![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)


![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

